rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis
Description
Properties
IUPAC Name |
5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c1-2-10-7-14-8-13(10,5-1)12-15-11(16-17-12)6-9-3-4-9;/h9-10,14H,1-8H2;1H/t10-,13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUMQWJUEGEWGE-VVBGOIRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NC(=NO3)CC4CC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)C3=NC(=NO3)CC4CC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce cyclopropylmethyl-substituted compounds .
Scientific Research Applications
rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound belongs to a class of 1,2,4-oxadiazole derivatives with bicyclic pyrrolidine systems. Below is a comparison with structurally similar compounds:
Substituent Effects on Physicochemical Properties
- Cyclopropylmethyl (Target Compound) : Balances lipophilicity and metabolic stability due to the sp³-hybridized cyclopropane ring, which resists oxidative degradation compared to aromatic groups .
- Benzyl (CAS 1820572-39-1) : Increases lipophilicity (logP ~2.5–3.0) but may reduce metabolic stability due to susceptibility to cytochrome P450-mediated oxidation .
Stereochemical Considerations
The cis configuration in the target compound ensures optimal spatial alignment for receptor interactions, whereas trans isomers or racemic mixtures (e.g., in benzyl analogues) may exhibit reduced potency. For example, stereoisomers of cyclopenta[c]pyrrole derivatives have shown divergent binding affinities in receptor assays .
Bioactivity Insights
Biological Activity
Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, particularly its role as a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β), and summarizes recent research findings.
Chemical Structure and Properties
The compound features a bicyclic amine structure combined with an oxadiazole moiety. Its molecular formula is with a molecular weight of 305.80 g/mol. The specific stereochemistry and functional groups contribute to its biological activity and interactions with various biological targets.
GSK-3β Inhibition
Rac-5 has been identified as a selective inhibitor of GSK-3β, a kinase involved in numerous cellular processes including metabolism, cell survival, and differentiation. Inhibition of GSK-3β has therapeutic implications for conditions such as Alzheimer's disease, diabetes, and certain cancers.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Rac-5 | Bicyclic amine + oxadiazole | GSK-3β inhibitor |
| 1,2,4-Oxadiazole Derivatives | Various substituents on the oxadiazole ring | GSK-3β inhibitors |
| Benzyl-substituted Oxadiazoles | Benzyl groups attached to different positions | Anticancer properties |
| Cyclopentane-based Compounds | Bicyclic structures similar to octahydrocyclopenta[c]pyrrol | Neuroprotective effects |
The mechanism by which Rac-5 inhibits GSK-3β involves binding to the active site of the enzyme, preventing substrate phosphorylation. Studies utilizing techniques such as surface plasmon resonance (SPR) have demonstrated that modifications to the compound's structure can significantly impact its binding affinity and selectivity for GSK-3β.
Case Studies and Research Findings
- In Vitro Studies : Recent studies have shown that Rac-5 exhibits potent inhibitory effects on GSK-3β with IC50 values comparable to established inhibitors. For instance, a study reported that modifications to the oxadiazole moiety enhanced the compound's potency against cancer cell lines.
- Anticancer Activity : In research comparing Rac-5 with other oxadiazole derivatives, it was found that Rac-5 demonstrated superior cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent.
- Neuroprotective Effects : Given the role of GSK-3β in neurodegenerative diseases, Rac-5's inhibition of this kinase suggests potential applications in treating conditions like Alzheimer's disease. Animal models have shown promising results in cognitive function improvement following treatment with Rac-5.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis?
- Methodology : The synthesis typically involves cyclocondensation of hydroxylamine derivatives with carboxylic acid precursors, followed by cyclopropane functionalization. Key steps include:
- Cyclopenta[c]pyrrole core formation : Use of stereospecific catalysts (e.g., chiral auxiliaries) to enforce the (3aR,6aR) configuration .
- Oxadiazole ring closure : Reaction of amidoximes with activated carbonyl groups under microwave-assisted conditions to enhance yield .
- Hydrochloride salt preparation : Precipitation via HCl gas bubbling in anhydrous ethanol .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions and stereochemistry .
- HPLC-MS : Use reverse-phase C18 columns with ESI-MS to assess purity (>95%) and detect residual solvents .
- XRD : Resolve crystal structures to validate bicyclic geometry .
Q. What preliminary biological assays are suitable for screening its activity?
- Methodology : Prioritize target-agnostic assays:
- Broad-spectrum kinase inhibition : Use fluorescence polarization assays with ATP-binding domain probes .
- Cytotoxicity profiling : Employ MTT assays on HEK293 and HepG2 cell lines to identify therapeutic windows .
- Solubility/pharmacokinetics : Measure logP via shake-flask method and simulate intestinal permeability with Caco-2 monolayers .
Intermediate Research Questions
Q. How does stereochemistry at (3aR,6aR) influence binding affinity to biological targets?
- Methodology :
- Comparative studies : Synthesize diastereomers (e.g., 3aS,6aR) and test against LFA-1 or GPCR models .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to map interactions with receptor active sites .
- Data interpretation : Correlate IC values with steric/electronic profiles from DFT calculations .
Q. What strategies optimize reaction conditions for large-scale synthesis without compromising stereoselectivity?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify robust protocols .
- Flow chemistry : Implement microreactors for precise control over exothermic cyclization steps .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data in receptor interaction studies?
- Methodology :
- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability under physiological conditions .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy discrepancies between experimental and in silico results .
- Validation : Cross-check with SPR (Surface Plasmon Resonance) to measure kinetic parameters (k/k) .
Q. What advanced techniques characterize the compound’s metabolic stability and metabolite identification?
- Methodology :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS/MS .
- Isotope labeling : Use -tagged analogs to trace metabolic pathways in rodent models .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. How do structural modifications (e.g., cyclopropylmethyl vs. alkyl groups) impact oxidative stability?
- Methodology :
- Forced degradation studies : Expose to HO, UV light, and acidic/basic conditions; monitor via LC-MS .
- QSAR modeling : Train models with descriptors like Hammett constants and polar surface area .
- EPR spectroscopy : Detect radical intermediates during autoxidation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
